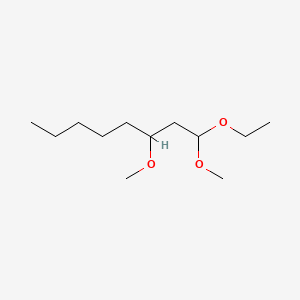
1-Ethoxy-1,3-dimethoxyoctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-1,3-dimethoxyoctane is an organic compound with the molecular formula C12H26O3 It is a member of the ether family, characterized by the presence of an ethoxy group and two methoxy groups attached to an octane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethoxy-1,3-dimethoxyoctane can be synthesized through a multi-step process involving the reaction of octanol with ethyl iodide in the presence of a base to form 1-ethoxyoctane. This intermediate is then reacted with methanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include distillation steps to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethoxy-1,3-dimethoxyoctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new ethers or other substituted products.
Applications De Recherche Scientifique
1-Ethoxy-1,3-dimethoxyoctane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-ethoxy-1,3-dimethoxyoctane involves its interaction with molecular targets through its ether groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation. The compound’s effects are mediated by its ability to form hydrogen bonds and van der Waals interactions with target molecules .
Comparaison Avec Des Composés Similaires
- 1-Methoxy-1,3-dimethoxyoctane
- 1-Ethoxy-1,3-dimethoxyhexane
- 1-Ethoxy-1,3-dimethoxydecane
Comparison: 1-Ethoxy-1,3-dimethoxyoctane is unique due to its specific combination of ethoxy and methoxy groups, which confer distinct chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
94088-07-0 |
|---|---|
Formule moléculaire |
C12H26O3 |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
1-ethoxy-1,3-dimethoxyoctane |
InChI |
InChI=1S/C12H26O3/c1-5-7-8-9-11(13-3)10-12(14-4)15-6-2/h11-12H,5-10H2,1-4H3 |
Clé InChI |
RRIRPAZDEZXYKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC(OC)OCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















